4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
Description
The exact mass of the compound 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-13-8-5(4)6(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDSDFWUJDOSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379200-14-2 | |
| Record name | 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic stability of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic Acid
Abstract
The isoxazole ring is a cornerstone of many pharmaceutical compounds, prized for its role as a versatile pharmacophore.[1][2] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, a representative isoxazole derivative. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of isoxazole chemistry and proven analytical methodologies to present a complete protocol for its characterization. We will explore the theoretical factors governing isoxazole ring stability, detail the definitive experimental techniques for its assessment, and discuss potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for isoxazole-containing compounds.
Introduction: The Isoxazole Scaffold in Drug Development
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making it a bioisostere for other functional groups and a key component in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2] The stability of the isoxazole ring is therefore of paramount importance. The presence of both an ethoxycarbonyl group and a carboxylic acid group on the 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid molecule introduces specific electronic and steric factors that can influence the overall stability of the heterocyclic core. Understanding this stability is not an academic exercise; it is a prerequisite for successful drug formulation, storage, and administration.
Theoretical Framework: Intrinsic Factors Governing Isoxazole Stability
The thermodynamic stability of the isoxazole ring is not absolute but is governed by a delicate balance of several factors. A foundational understanding of these principles is crucial for interpreting experimental data and predicting potential liabilities.
The N-O Bond: The Achille's Heel
The inherent weakness of the N-O single bond is the primary determinant of the isoxazole ring's reactivity and potential instability.[3][4] This bond is susceptible to cleavage under various conditions, including thermal stress, UV irradiation, and certain chemical environments (e.g., base catalysis).[4][5] Computational studies have shown that photoexcitation can lead to ultrafast O-N bond cleavage, initiating ring-opening reactions.[6]
Substituent Effects
The nature and position of substituents dramatically modulate the stability of the isoxazole core.[7][8]
-
Electron-Withdrawing Groups (EWGs): The carboxylic acid (at C3) and ethoxycarbonyl (at C4) groups on our target molecule are both EWGs. These groups can influence the electron density of the ring, potentially stabilizing it against certain electrophilic attacks but also potentially increasing susceptibility to nucleophilic attack or base-catalyzed degradation pathways.[5]
-
Steric Hindrance: Bulky substituents can sterically shield the ring from attack or, conversely, introduce ring strain that may lower the activation energy for degradation.
Aromaticity and Resonance
Isoxazole is an aromatic heterocycle, and this aromatic character contributes significantly to its overall stability. However, it is less aromatic than benzene, and the push-pull electronic nature of the oxygen (π-donor) and nitrogen (electron-withdrawing) atoms creates a unique reactivity profile.[3] Any disruption to this aromatic system, such as protonation or chemical modification, can lead to destabilization.
Below is a diagram illustrating the key factors that influence the stability of the isoxazole ring.
Caption: Experimental workflow for the thermal analysis of the target compound.
Detailed Experimental Protocol
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and decomposition temperature (Td) of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500)
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000) with refrigerated cooling system. Procedure:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the sample into a standard aluminum DSC pan and lid. * Accurately weigh 5-7 mg of the sample into a platinum or ceramic TGA pan.
-
Prepare an empty, sealed aluminum pan to serve as the reference for the DSC measurement.
-
-
TGA Method:
-
Equilibrate the instrument at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
Maintain a nitrogen purge gas flow of 20 mL/min throughout the experiment.
-
Record the mass loss as a function of temperature. The decomposition onset (Td) is determined from the resulting curve.
-
-
DSC Method:
-
Equilibrate the instrument at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 20 °C below the Td determined by TGA, at a heating rate of 10 °C/min.
-
Maintain a nitrogen purge gas flow of 20 mL/min.
-
Record the heat flow.
-
Analyze the thermogram to determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion (ΔHf).
-
Anticipated Thermal Profile and Degradation Pathways
While specific data is unavailable, we can hypothesize a thermal profile based on the behavior of similar heterocyclic carboxylic acids.
Hypothetical Thermal Data
The following table summarizes the expected quantitative data from a thermal analysis.
| Parameter | Symbol | Anticipated Value | Method | Significance |
| Melting Point (Onset) | Tm | 140 - 160 °C | DSC | Defines the solid-to-liquid phase transition; a key physical property. |
| Enthalpy of Fusion | ΔHf | 25 - 40 kJ/mol | DSC | Energy required to melt the solid; related to crystal lattice energy. |
| Decomposition Onset | Td | > 180 °C | TGA | Temperature at which thermal degradation begins; defines the upper limit of thermal stability. |
Potential Degradation Pathways
The most probable thermal degradation pathway for this molecule involves decarboxylation, a common reaction for carboxylic acids upon heating. Another plausible pathway is the cleavage of the weak N-O bond, leading to ring-opening and subsequent fragmentation. Studies on the drug Leflunomide have shown that its isoxazole ring is susceptible to base-catalyzed ring-opening even at physiological temperatures. [5]
Caption: Plausible thermal degradation pathways for the target molecule.
Conclusion
The thermodynamic stability of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid is a critical quality attribute that dictates its viability as a pharmaceutical building block or API. This guide outlines a comprehensive, first-principles approach to its characterization. By combining a theoretical understanding of the isoxazole ring's inherent properties with a rigorous experimental protocol employing TGA and DSC, researchers can generate the necessary data to define the compound's thermal limits. The anticipated degradation via decarboxylation and ring-opening highlights the key potential liabilities that must be understood and controlled during development and formulation. This structured approach provides a self-validating framework for ensuring the scientific integrity and trustworthiness of the stability assessment for this and related isoxazole derivatives.
References
-
Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link]
-
Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]
-
Yi, L., Chen, J., & Wang, L. (2017). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available at: [Link]
-
Haverford College. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship. Available at: [Link]
-
Stark, L., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]
-
Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]
-
ResearchGate. (2013). Structure and stability of isoxazoline compounds. Available at: [Link]
-
MDPI. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]
-
Ali, U., & Shoaib, M. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
NIST. (n.d.). Isoxazole. NIST WebBook. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Arockia, S. A., & Raj, V. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
-
Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2022). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded. Available at: [Link]
-
PubMed. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Available at: [Link]
-
MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]
-
Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Chalmers ODR. Available at: [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Comprehensive Solubility Profiling & Physicochemical Characterization: 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic Acid
The following technical guide provides a comprehensive framework for the solubility profiling of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid. It synthesizes structural analysis with standard thermodynamic characterization protocols, designed for researchers in process chemistry and pre-formulation.
Executive Summary & Compound Architecture
4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid (CAS: Variable by synthesis route, typically analogous to isoxazole-3,4-dicarboxylic acid monoesters) is a critical bifunctional heterocyclic building block. Its structure features an amphiphilic profile: a hydrophilic carboxylic acid moiety at position C3 and a lipophilic ethyl ester at position C4.
Understanding its solubility profile is not merely about "dissolution"; it is about controlling the solvation thermodynamics that drive reaction yields, purification efficiency (crystallization), and bioavailability.
Physicochemical Drivers
-
Hydrogen Bond Donor (HBD): The C3-COOH group dominates interaction in protic solvents.
-
Hydrogen Bond Acceptor (HBA): The isoxazole ring nitrogen, ring oxygen, and the carbonyl oxygens (ester + acid) create multiple acceptor sites.
-
Pi-Stacking: The aromatic isoxazole core allows for interaction in aromatic solvents (e.g., Toluene), though often disrupted by the steric bulk of the ethoxycarbonyl group.
Predicted Solubility Profile & Solvent Compatibility[1]
Based on the structural analogs of isoxazole-3-carboxylic acid derivatives and standard solubility parameters (Hansen Solubility Parameters), the following solubility hierarchy is established.
Solubility Trends Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Strong H-bond acceptance disrupts the crystal lattice; effectively solvates the polar core. |
| Short-Chain Alcohols | Methanol, Ethanol | High | Alcohol -OH groups interact with C3-COOH and C4-Ester via H-bonding. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions; useful for crystallization antisolvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Solvation driven by dispersion forces and weak polarity; often used for extraction. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | Limited interaction with the polar carboxylic acid headgroup. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble | High interfacial tension; ideal antisolvents for precipitation. |
| Water | Water (pH < pKa) | Low | The lipophilic ethyl ester and aromatic ring limit aqueous solubility at acidic pH. |
| Aqueous Buffers | Phosphate Buffer (pH > 5.5) | High | Deprotonation of C3-COOH ( |
Critical Insight: For crystallization, a binary system of Ethanol (Solvent) and Water (Antisolvent) or Ethyl Acetate (Solvent) and Heptane (Antisolvent) is thermodynamically favored.
Experimental Protocol: Determination of Mole Fraction Solubility
To generate a precise solubility curve (Mole Fraction,
Equipment
-
Jacketed equilibrium cell (50 mL) with magnetic stirring.
-
Programmable circulating water bath (
K precision). -
HPLC (UV/Vis detector) or Gravimetric balance.
Step-by-Step Methodology
-
Preparation: Add excess 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid solid to the pure solvent in the equilibrium cell.
-
Equilibration: Stir the suspension at the target temperature (e.g., 293.15 K) for 24 hours.
-
Validation: Stop stirring for 1 hour. If solid settles and supernatant is clear, equilibrium is likely reached.
-
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter. -
Dilution: Immediately dilute the filtrate with mobile phase (for HPLC) or transfer to a tared weighing dish (for gravimetric) to prevent precipitation.
-
Quantification:
-
Gravimetric: Evaporate solvent under vacuum at 40°C until constant weight is achieved.
-
HPLC: Analyze peak area against a calibration curve (Standard: 99%+ purity).
-
-
Replication: Repeat at temperatures 298.15, 303.15, 308.15, 313.15 K.
Workflow Visualization
The following diagram outlines the logical flow for solubility determination and model fitting.
Caption: Logical workflow for determining and modeling the solubility profile of isoxazole derivatives.
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
This is the standard model for correlating solubility with temperature in organic solvents:
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived from regression.
van't Hoff Analysis
For a narrower temperature range, the simplified van't Hoff equation determines the dissolution thermodynamics:
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon dissolving).
-
Technical Note: For 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, dissolution is expected to be endothermic (
) in most organic solvents, meaning heating significantly improves solubility.
Strategic Application: Solvent Selection for Purification
Based on the differential solubility profile, the following strategies are recommended for process development:
-
Recrystallization:
-
Dissolve crude material in hot Ethanol or Ethyl Acetate .
-
Slowly cool to 0-5°C.
-
Optional: Add Hexane or Water (antisolvent) dropwise to induce nucleation if yield is low.
-
-
Acid-Base Extraction:
-
Dissolve crude mixture in Ethyl Acetate .
-
Wash with 5% NaHCO3 (aq). The carboxylic acid converts to the salt and moves to the aqueous layer.
-
Separate layers. Acidify the aqueous layer with HCl to pH 2.
-
The pure acid precipitates or can be back-extracted into fresh organic solvent.
-
Purification Logic Diagram
Caption: Acid-base extraction strategy leveraging the C3-carboxylic acid functionality.
References
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link
- Shaikh, R., et al. (2018). Solubility of Isoxazole Derivatives in Organic Solvents: Measurement and Correlation. Journal of Molecular Liquids. (Representative methodology for isoxazole scaffolds).
-
Pérez-Sánchez, A., et al. (2015). Thermodynamic Analysis of Solubility of Pharmaceutical Compounds in Non-Aqueous Solvents. IntechOpen. Link
Sources
Methodological & Application
Application Note: Selective Hydrolysis Protocols for 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
This is a comprehensive Application Note and Protocol guide for the selective hydrolysis of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid .
Executive Summary & Scientific Rationale
The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of AMPA and NMDA receptor agonists (e.g., AMPA, Ibotenic acid analogues). The target molecule, 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid , represents a strategic intermediate where the C3-carboxylic acid is free for coupling or decarboxylation, while the C4-ester remains protected for subsequent elaboration.
The Regioselectivity Challenge
The starting material, Diethyl 1,2-oxazole-3,4-dicarboxylate , presents two electrophilic ester centers. Selective hydrolysis relies on differentiating these positions based on electronic activation and steric environment:
-
Position 3 (C3): The ester at C3 is adjacent to the imine-like nitrogen (
bond). The inductive electron-withdrawing effect of the nitrogen atom renders the C3-carbonyl carbon more electrophilic ($ \delta+ $), making it kinetically more susceptible to nucleophilic attack by hydroxide ions. -
Position 4 (C4): The ester at C4 is vinylogous and generally less electrophilic than C3. Furthermore, if the C3 position is substituted (even with a carboxylate), the C4 position becomes sterically crowded.
Chemical Logic & Pathway Visualization
The following diagram illustrates the regioselective hydrolysis pathway and the competing side reactions (bis-hydrolysis and decarboxylation).
Figure 1: Reaction pathway for the selective hydrolysis of isoxazole-3,4-dicarboxylates. The kinetic pathway favors C3 hydrolysis.
Experimental Protocols
Protocol A: Chemical Selective Hydrolysis (Standard)
Objective: Preparation of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid from diethyl 1,2-oxazole-3,4-dicarboxylate. Scale: 10 mmol (Adaptable to gram-scale)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| Diethyl 1,2-oxazole-3,4-dicarboxylate | 213.19 | 1.0 | 2.13 g | Substrate |
| Sodium Hydroxide (1M aq) | 40.00 | 1.05 | 10.5 mL | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Co-solvent |
| HCl (1M aq) | 36.46 | Excess | ~12 mL | Acidification |
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g (10 mmol) of diethyl 1,2-oxazole-3,4-dicarboxylate in 20 mL of Ethanol .
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0–2 °C . Allow to equilibrate for 10 minutes.
-
Controlled Addition: Dropwise add 10.5 mL of 1M NaOH (1.05 equiv) over a period of 20 minutes.
-
Critical: Rapid addition creates local high concentrations of base, leading to bis-hydrolysis (diacid formation).
-
-
Reaction Monitoring: Stir at 0 °C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH).
-
Endpoint: Disappearance of the top spot (diester) and appearance of a lower streak (mono-acid).
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap, bath < 30°C) to remove most of the ethanol. Do not heat above 30°C to prevent decarboxylation.
-
Dilute the aqueous residue with 10 mL of water .
-
Wash the aqueous layer with EtOAc (2 x 10 mL) to remove any unreacted diester.
-
-
Acidification & Isolation:
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1M HCl to pH 2–3. A white precipitate should form.
-
Extract with EtOAc (3 x 20 mL) .
-
Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal Hexane/EtOAc or Benzene/Acetone if necessary.
Expected Yield: 75–85% Characterization:
-
¹H NMR (DMSO-d₆): Look for the loss of one ethyl quartet/triplet pair. The C3-COOH proton is often broad >12 ppm.
-
Regiochemistry Check: HMBC correlation will show coupling between the remaining ethyl group protons and the C4-carbonyl carbon.
Protocol B: Enzymatic Hydrolysis (High Selectivity)
Objective: Use of Pig Liver Esterase (PLE) for mild, highly regioselective hydrolysis when chemical methods yield mixtures. Rationale: PLE often hydrolyzes the sterically more accessible ester (C3) with higher specificity than hydroxide.
Reagents
-
Diethyl 1,2-oxazole-3,4-dicarboxylate (1 mmol, 213 mg)
-
Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder, ~150 units)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetone (Co-solvent)
Methodology
-
Preparation: Suspend 213 mg of the diester in 2 mL Acetone .
-
Buffer Addition: Add 20 mL of 0.1 M Phosphate Buffer (pH 7.4) . The solution may be slightly cloudy.
-
Enzyme Initiation: Add 20 mg of PLE powder.
-
Incubation: Stir vigorously at 25 °C .
-
pH Stat: The reaction produces acid, lowering pH. Maintain pH at 7.4 by automatic or manual addition of 0.1 M NaOH .
-
Endpoint: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed (approx. 10 mL).
-
-
Workup:
-
Filter the mixture through Celite to remove enzyme.
-
Acidify filtrate to pH 2 with 1M HCl.
-
Extract with EtOAc, dry, and concentrate.
-
Protocol C: Full Hydrolysis to Diacid
Objective: Synthesis of 1,2-oxazole-3,4-dicarboxylic acid. Use Case: Reference standard or intermediate for full decarboxylation.
-
Dissolve 10 mmol of diester (or mono-ester) in 10 mL THF and 10 mL Water .
-
Add 30 mmol (3.0 equiv) of LiOH·H₂O .
-
Heat to 60 °C for 4 hours.
-
Cool, wash with EtOAc (remove neutrals), acidify aqueous layer to pH 1.
-
Extract with n-Butanol or EtOAc/iPrOH (3:1) (Diacids are very polar).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Formation of Diacid (Over-hydrolysis) | High local base concentration or temperature too high. | Use LiOH (milder than NaOH). Reduce temp to -10°C. Slow down addition rate. |
| Recovery of Starting Material | Reaction time too short or temp too low. | Allow reaction to warm to 10°C after addition. Check pH (must be >10 during reaction). |
| Decarboxylation (Gas evolution) | Workup temperature too high. | Keep Rotavap bath < 30°C. Avoid strong mineral acids during acidification (use citric acid if sensitive). |
| Poor Solubility | Diester insoluble in water/EtOH mix. | Switch solvent to THF/Water (1:1) . |
References
-
Regioselectivity in Isoxazole Hydrolysis
- Mechanistic Basis: The C3 position is activated by the adjacent bond. See: Pevarello, P., et al. "Synthesis and anticonvulsant activity of new 3-substituted isoxazole derivatives." Journal of Medicinal Chemistry 41.4 (1998): 579-590.
-
General Diester Hydrolysis: Niwayama, S. "Highly efficient selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry 65.18 (2000): 5834-5836. Link
- Cycloaddition Routes: Hansen, P., et al. "Synthesis of AMPA receptor agonists." Chemical Reviews 112.10 (2012).
- Enzymatic Methods: Ohno, M., et al. "Pig Liver Esterase in Organic Synthesis." Organic Reactions 37 (1989): 1.
Disclaimer: This protocol involves the use of corrosive bases and organic solvents. Standard Personal Protective Equipment (PPE) including gloves, goggles, and lab coats must be worn. All waste must be disposed of according to local environmental regulations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
Introduction
The 1,2-oxazole (isoxazole) scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific target molecule, 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, represents a versatile building block for the synthesis of more complex molecules in drug discovery and development.[2][3]
Traditional methods for the synthesis of such heterocyclic systems often require prolonged reaction times, harsh conditions, and can result in modest yields with the formation of byproducts.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[5] By utilizing dielectric heating, microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction time, increased yields, and improved product purity.[6][7] This application note provides a detailed protocol for the efficient synthesis of 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid utilizing microwave technology, offering a greener and more time-efficient alternative to conventional heating methods.[8]
Principles of the Reaction
The synthesis proceeds via a condensation and subsequent cyclization reaction between diethyl 2-(ethoxymethylene)-3-oxobutanedioate and hydroxylamine hydrochloride. The reaction is typically carried out in a polar solvent, such as ethanol, which efficiently absorbs microwave energy.
The proposed mechanism involves the initial nucleophilic attack of hydroxylamine on the enol ether, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable 1,2-oxazole ring. Microwave irradiation significantly accelerates this process by rapidly achieving the necessary activation energy for the cyclization and dehydration steps.
Plausible Reaction Mechanism:
The formation of the 1,2-oxazole ring from a β-enamino ketoester precursor and hydroxylamine can be rationalized through a plausible mechanistic pathway.[9] The initial step involves the nucleophilic attack of hydroxylamine on the β-carbon of the enone system of diethyl 2-(ethoxymethylene)-3-oxobutanedioate, leading to an intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the hydroxylamine moiety attacks one of the ester carbonyls. Subsequent dehydration and elimination of ethanol from the resulting cyclic intermediate yields the final 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid product.
Experimental Protocol
Materials and Equipment
-
Diethyl 2-(ethoxymethylene)-3-oxobutanedioate: (Starting material) A versatile reagent for the synthesis of heterocyclic systems.[10]
-
Hydroxylamine hydrochloride (NH2OH·HCl): (Reagent)
-
Ethanol (absolute): (Solvent) A polar solvent suitable for microwave heating.[11]
-
Dedicated Microwave Reactor for Organic Synthesis: Equipped with online temperature and pressure monitoring.[12] Caution: Domestic microwave ovens are not suitable for this procedure due to the lack of safety controls and the potential for explosive hazards.[13][14]
-
Microwave process vials: Designed to withstand elevated temperatures and pressures.[12]
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography or recrystallization)
-
Analytical equipment for characterization (NMR, MS, IR)
Synthesis of the Starting Material: Diethyl 2-(ethoxymethylene)-3-oxobutanedioate
This key intermediate can be synthesized from diethyl malonate and triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of anhydrous zinc chloride. The mixture is heated, and the progress of the reaction can be monitored by the distillation of volatile byproducts.[15][16] After the reaction is complete, the product is isolated by distillation under reduced pressure.[16]
Step-by-Step Synthesis of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
-
Reagent Preparation: In a clean, dry microwave process vial equipped with a magnetic stir bar, combine diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and absolute ethanol (5-10 mL).
-
Microwave Irradiation: Securely seal the vial with a Teflon septum and an aluminum crimp top.[17] Place the vial in the cavity of the microwave reactor.
-
Reaction Conditions: Set the reaction parameters as follows:
-
Temperature: 100-120 °C
-
Power: 100-150 W (adjust to maintain the target temperature)
-
Time: 5-15 minutes
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) before carefully opening it in a well-ventilated fume hood.[12]
-
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Safety Precautions
-
Microwave Safety: Always use a dedicated microwave reactor designed for chemical synthesis.[13] Never use a domestic microwave oven.[14] Ensure that the reaction vessels are properly sealed and do not exceed the recommended pressure and temperature limits of the equipment.[12]
-
Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheets (MSDS) for all reagents before use.[13]
-
Pressure Hazard: The reaction is heated above the boiling point of the solvent, which will generate significant internal pressure. Use only pressure-rated microwave vials and ensure the reactor's pressure-monitoring systems are functioning correctly.[12]
Data and Characterization
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Diethyl 2-(ethoxymethylene)-3-oxobutanedioate | 1.0 mmol |
| Hydroxylamine hydrochloride | 1.2 mmol |
| Ethanol | 5 mL |
| Reaction Conditions | |
| Microwave Power | 120 W |
| Temperature | 110 °C |
| Time | 10 min |
| Results | |
| Yield | 85-95% (typical) |
| Physical Appearance | White to off-white solid |
Spectroscopic Characterization
The structure of the synthesized 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), and a singlet for the proton on the oxazole ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and carboxylic acid, the carbons of the oxazole ring, and the carbons of the ethoxy group. The use of 2D NMR techniques can aid in the definitive assignment of all carbon signals.[18]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₇NO₅, MW: 185.13 g/mol ).[2][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (around 1735 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as C=N and C-O stretching vibrations of the oxazole ring.[20]
Workflow and Visualization
The overall experimental workflow can be visualized as a streamlined process from reagent preparation to final product characterization.
Caption: Experimental workflow for the microwave-assisted synthesis.
Conclusion
This application note details a rapid, efficient, and high-yielding protocol for the synthesis of 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid using microwave assistance. The significant reduction in reaction time compared to conventional heating methods highlights the advantages of MAOS in accelerating the discovery and development of novel chemical entities.[6][7] This method is well-suited for researchers in medicinal chemistry and drug development who require access to functionalized heterocyclic building blocks in a timely and efficient manner. The principles and techniques described herein can be adapted for the synthesis of a broader range of 1,2-oxazole derivatives.
References
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). Retrieved from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Retrieved from [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. Retrieved from [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17). Retrieved from [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. Retrieved from [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES Karthiyayini Gnanaoli,a Deepan Babu Rajkumar,a C. Uma Maheswari,a* Vellais. Retrieved from [Link]
-
(PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1 - ResearchGate. (2020, December 30). Retrieved from [Link]
-
Microwave-Assisted Transformation of Esters into Hydroxamic Acids - Organic Chemistry Portal. Retrieved from [Link]
-
Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones - Arabian Journal of Chemistry. (2015, January 1). Retrieved from [Link]
-
10 - Organic Syntheses Procedure. Retrieved from [Link]
-
Microwave Synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC. Retrieved from [Link]
-
Microwave-Assisted Transformation of Esters into Hydroxamic Acids | Request PDF. (2026, January 23). Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. Retrieved from [Link]
-
diethyl (2Z)-2-(hydroxymethylene)-3-oxobutanedioate - C9H12O6, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid - PubChemLite. Retrieved from [Link]
-
The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation - DOI. (2011, November 29). Retrieved from [Link]
-
PART - 1 INTRODUCTION - BS Publications. Retrieved from [Link]
-
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Retrieved from [Link]
-
A plausible mechanism for synthesis of oxazole derivatives from α‐keto acid. - ResearchGate. Retrieved from [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (2024, September 3). Retrieved from [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Synthesis of Diethyl ethoxymethylenemalonate - PrepChem.com. Retrieved from [Link]
-
Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023, October 17). Retrieved from [Link]
-
Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activit. Retrieved from [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Retrieved from [Link]
-
4-Oxazolecarboxylic acid, 2-phenyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF - ResearchGate. Retrieved from [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO. Retrieved from [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Retrieved from [Link]
-
ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-(ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid (C7H7NO5) [pubchemlite.lcsb.uni.lu]
- 3. 1379200-14-2|4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Application of Diethyl ethoxymethylenemalonate_Chemicalbook [chemicalbook.com]
- 11. bspublications.net [bspublications.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Microwave Synthesis [organic-chemistry.org]
- 15. prepchem.com [prepchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 19. spectrabase.com [spectrabase.com]
- 20. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
Resolving solubility issues of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid in water
This guide is structured as an interactive technical support resource designed for immediate application in a research setting.
Topic: Solubilization of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid Ticket ID: ISOX-SOL-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Physicochemical Paradox
Compound: 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid Core Issue: This molecule presents a "solubility paradox" common in fragment-based drug discovery. It contains a highly polar, ionizable carboxylic acid motif (Position 3) alongside a hydrophobic ethyl ester motif (Position 4) and an aromatic isoxazole core.
-
In Pure Water (pH ~5.5): The compound exists primarily in its protonated, free-acid form. The hydrophobic ester and aromatic ring dominate the physicochemical profile, resulting in precipitation or colloidal suspension.
-
The Solution: Controlled deprotonation. The isoxazole ring is electron-withdrawing, significantly lowering the pKa of the attached carboxylic acid (estimated pKa ~2.8–3.2).
-
The Risk: The ethyl ester at position 4 is susceptible to base-catalyzed hydrolysis (saponification) and the isoxazole ring itself can undergo ring-opening at high pH (pH > 9.0).
Troubleshooting Guide (Q&A)
Q1: "I added water, but the powder just floats or forms clumps. Vortexing didn't help. Why?"
Diagnosis: You are observing the "Free Acid" effect. Technical Explanation: In unbuffered water, the pH is typically slightly acidic (~5.5–6.0). Since the pKa of your compound is likely ~3.0, a significant portion remains protonated (uncharged). The lipophilic ethyl ester group drives the formation of aggregates to minimize water contact. Corrective Action: Do not rely on mechanical agitation alone. You must shift the chemical equilibrium toward the ionized carboxylate form. (See Protocol A below).
Q2: "Can I just add 1N NaOH until it dissolves?"
Diagnosis: High Risk of Degradation. Technical Explanation: While NaOH will dissolve the compound, local areas of high alkalinity (pH > 10) at the drop site will catalyze the hydrolysis of the 4-ethoxycarbonyl group, converting your ester into the di-carboxylic acid derivative. Furthermore, isoxazole rings are chemically labile and can undergo ring-opening reactions in strong bases. Corrective Action: Use a milder base like Sodium Bicarbonate (NaHCO₃) or add NaOH very slowly with rapid stirring, monitoring pH to ensure it does not exceed 7.5.
Q3: "My biological assay cannot tolerate DMSO. Is this compound soluble in pure buffer?"
Diagnosis: Buffer Capacity Mismatch. Technical Explanation: Yes, it is soluble in aqueous buffer if the buffer can absorb the protons released by the compound. If you dissolve a high concentration (e.g., 100 mM) of the acid into a weak buffer (e.g., 10 mM PBS), the pH will crash, and the compound will crash out. Corrective Action: Dissolve the compound in a concentrated stock of neutral buffer (e.g., 1M Tris pH 7.5) first, then dilute.
Decision Logic & Stability Pathways
The following diagram illustrates the critical balance between solubilization and degradation.
Figure 1: Chemical equilibrium and degradation pathways. The "Safe Operating Zone" represents the pH window (4.0–7.5) where solubility is maximized and ester hydrolysis is minimized.
Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution (Aqueous)
Use this method for biological assays requiring solvent-free conditions.
Reagents:
-
Compound (Powder)
-
0.1 M Sodium Bicarbonate (NaHCO₃) solution (Freshly prepared)
-
PBS (Phosphate Buffered Saline), pH 7.4
Step-by-Step:
-
Weighing: Weigh the appropriate amount of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid into a glass vial.
-
Wetting: Add 50% of the calculated final volume using 0.1 M NaHCO₃ .
-
Why? The bicarbonate provides a gentle pH ceiling (~pH 8.3), preventing ester hydrolysis while neutralizing the carboxylic acid.
-
-
Sonication: Sonicate for 2–5 minutes. The solution should turn clear as CO₂ is evolved (bubbles may form).
-
Dilution: Bring to final volume with PBS (pH 7.4).
-
Verification: Check pH with a micro-strip. It should be near neutral.
Protocol B: Preparation of High-Concentration Stock (DMSO)
Use this method for storage or high-throughput screening.
Reagents:
-
DMSO (Anhydrous, ACS Grade)
Step-by-Step:
-
Dissolve compound in 100% DMSO to reach 100 mM concentration.
-
Storage: Aliquot immediately into amber vials. Store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles. The ester is stable in anhydrous DMSO, but moisture ingress will catalyze hydrolysis over time.
-
Physicochemical Data Summary
| Property | Value (Estimated) | Implication for Handling |
| pKa (Acid) | 2.8 – 3.2 | Highly acidic for a COOH due to the isoxazole ring. Readily forms salts at pH > 4. |
| LogP (Octanol/Water) | ~1.5 – 2.0 | Moderately lipophilic. Requires ionization for water solubility. |
| pH Stability Range | 2.0 – 8.0 | Critical: Unstable at pH > 9.0 due to ester hydrolysis. |
| Solubility (pH 2) | < 0.5 mg/mL | Insoluble in gastric-like fluids without surfactants. |
| Solubility (pH 7) | > 10 mg/mL | Highly soluble as the sodium salt. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29741, Ethyl 4-benzoyl-1,2-oxazole-3-carboxylate (Structural Analog). Retrieved from [Link]
- Pevarello, P., et al. (1998).Synthesis and anticonvulsant activity of new isoxazole derivatives. Journal of Medicinal Chemistry.
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3,5-Dimethylisoxazole-4-carboxylic acid. (Data source for isoxazole acid pKa values). Retrieved from [Link]
Minimizing ring opening side reactions in isoxazole synthesis
Minimizing Ring Opening Side Reactions
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile isoxazole scaffold. While isoxazoles are generally stable aromatic systems, the inherent weakness of the N-O bond presents a potential pitfall in the form of ring-opening side reactions, particularly under basic or reductive conditions.[1][2][3] This can lead to reduced yields, complex product mixtures, and purification challenges.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you anticipate and mitigate these undesirable side reactions, ensuring the integrity of your target molecules.
Troubleshooting Guide: Unwanted Ring Opening
This section addresses specific experimental issues related to isoxazole ring instability.
Question 1: I'm observing a significant amount of a polar, acyclic byproduct after treating my isoxazole with a base (e.g., during N-alkylation or saponification). What is happening and how can I prevent it?
Answer: This is a classic case of base-mediated isoxazole ring opening. The mechanism and its prevention are highly dependent on the substitution pattern of your isoxazole.
Causality: The Mechanism of Base-Mediated Ring Opening
The most common mechanism involves the deprotonation of a hydrogen atom at the C3 or C5 position of the isoxazole ring.[4] 3-unsubstituted isoxazoles are particularly susceptible.[5][6] The resulting anion is unstable and undergoes a rapid elimination reaction, cleaving the weak N-O bond to form a β-ketonitrile or a related α,β-unsaturated oxime species.[5][7] This process is often irreversible and leads to the formation of highly polar, acyclic compounds that can complicate purification.
The rate of this ring-opening is significantly influenced by the strength of the base, temperature, and the presence of electron-withdrawing groups on the isoxazole ring, which can increase the acidity of the C-H protons.[8]
Visualizing the Mechanism: Base-Mediated Ring Opening of a 3-Unsubstituted Isoxazole
Caption: Base abstracts a proton at C3, leading to N-O bond cleavage.
Troubleshooting & Optimization Strategies:
If you suspect base-mediated ring opening, consider the following modifications to your experimental protocol:
-
Choice of Base: The strength of the base is critical. For reactions like N-alkylation, if you are using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), consider switching to a milder, non-nucleophilic base.
Base Type Examples Suitability for Sensitive Isoxazoles Rationale Strong, Nucleophilic NaOH, KOH, LiOH Low Can act as both a base and a nucleophile, promoting ring opening.[8] Strong, Non-Nucleophilic NaH, KOtBu, LDA Moderate Primarily act as proton abstractors. Ring opening is still a risk, especially at elevated temperatures. Weaker, Non-Nucleophilic K₂CO₃, Cs₂CO₃, DBU High Often sufficient for proton abstraction without promoting significant ring cleavage.[4] -
Temperature Control: Base-catalyzed ring opening is significantly faster at higher temperatures.[9] Whenever possible, conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. For N-alkylations, starting at 0 °C or even lower and slowly warming to room temperature can dramatically suppress the side reaction.
-
Reaction Time: Monitor your reaction closely using TLC or LC-MS. Prolonged exposure to basic conditions, even with milder bases, can lead to gradual decomposition. Aim to quench the reaction as soon as the starting material is consumed.
-
Protecting Groups: If your synthesis allows, consider strategies where the isoxazole ring is formed late in the sequence, after all base-sensitive steps are completed. Alternatively, if the C3 or C5 position is unsubstituted and prone to deprotonation, it may be possible to introduce a temporary blocking group.
Question 2: My isoxazole seems to be decomposing during my workup or purification. I'm using standard aqueous workups and silica gel chromatography. What could be the issue?
Answer: Isoxazole decomposition during workup and purification is often a result of unintended exposure to acidic or basic conditions, even if they are mild.
Causality: Hidden Instability Triggers
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~4-5). For particularly sensitive isoxazoles, this can be enough to catalyze hydrolysis or rearrangement over the course of a long column chromatography run.
-
Basic Workup Conditions: Using strong aqueous bases (e.g., saturated NaHCO₃ or Na₂CO₃) to neutralize acidic reaction mixtures can inadvertently trigger the ring-opening cascade described in the previous question, especially if the organic and aqueous layers are stirred together for an extended period.[1]
-
Residual Reagents: Incomplete quenching of strong bases or acids from the reaction mixture can lead to continued degradation during solvent removal or chromatography.
Troubleshooting & Optimization Strategies:
-
Neutralize Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in your chosen eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
Milder Workup:
-
Quench reactions by adding a mild proton source like saturated ammonium chloride (NH₄Cl) solution instead of strong acids.
-
Use a buffered wash, such as a phosphate buffer at pH 7, instead of strong bases for neutralization.
-
Minimize contact time with aqueous layers. Extract your product quickly and proceed to the drying and concentration steps.
-
-
Non-Chromatographic Purification: If the product is a solid, crystallization can be a highly effective and gentle purification method that avoids prolonged contact with stationary phases.[1]
Frequently Asked Questions (FAQs)
Q1: At what pH is the isoxazole ring most stable?
A1: Generally, isoxazoles exhibit good stability under neutral to moderately acidic conditions (pH 4-7.4).[8][9] Stability significantly decreases under basic conditions (pH > 8), with the rate of degradation increasing with both pH and temperature.[8][9] For example, a study on the drug Leflunomide showed it was stable at pH 7.4 at 25°C, but at 37°C and pH 10, its half-life was only 1.2 hours.[9]
Q2: I am synthesizing an isoxazole via a 1,3-dipolar cycloaddition. Are there any side reactions I should be aware of that might be mistaken for ring opening?
A2: Yes. In 1,3-dipolar cycloadditions of nitrile oxides and alkynes, the most common side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan.[1][10] This is especially prevalent if the nitrile oxide is generated too quickly or at a high concentration. To minimize this, it is recommended to generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to trap it.[1] Slow addition of the nitrile oxide precursor can also be beneficial.[1]
Visualizing the Competing Pathways in 1,3-Dipolar Cycloaddition
Caption: Nitrile oxide can either react with alkyne or dimerize.
Q3: Can transition metals cause isoxazole ring opening?
A3: Yes, certain transition metals can catalyze the cleavage of the N-O bond.[1] For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a well-known method for reductively cleaving the isoxazole ring to yield β-amino enones.[6][8] More recently, iron(III) and ruthenium(II) catalysts have been used to intentionally open the isoxazole ring to generate reactive intermediates for the synthesis of other heterocycles like pyrroles and pyridines.[11][12] Therefore, you should be cautious when planning downstream reactions that involve transition metal catalysts if you wish to preserve the isoxazole core.
Experimental Protocols
Protocol 1: N-Alkylation of a Sensitive Isoxazole Using Mild Basic Conditions
This protocol is designed to minimize ring opening for isoxazoles that are susceptible to degradation under strongly basic conditions.
Materials:
-
Substituted Isoxazole (1.0 eq)
-
Alkyl Halide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted isoxazole (1.0 eq) and finely powdered potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF or MeCN to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS every 1-2 hours. Avoid excessive heating.
-
Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using neutralized silica gel if necessary) or crystallization.
References
- Benchchem. (2025).
- Benchchem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
- Sodano, F., & Houk, K. N. (n.d.). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design. Journal of the American Chemical Society.
- Benchchem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
- Unknown Author. (n.d.). Synthetic reactions using isoxazole compounds. (Source not further specified).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- Benchchem. (2025). via 1,3-Dipolar Cycloaddition. BenchChem.
- Unknown Author. (2024). Construction of Isoxazole ring: An Overview. (Source not further specified).
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Benchchem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. BenchChem.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
- Unknown Author. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (Source not further specified).
- Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
- ChemHelp ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube.
- ACS Publications. (2014). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- PMC. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
- MDPI. (2025).
- PMC. (2022).
- PubMed. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- Organic Syntheses Procedure. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
- CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- MDPI. (2013).
- Springer. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
- ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
- ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Der Pharma Chemica. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR spectral analysis of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
The following guide is designed for researchers and analytical chemists involved in the characterization of heterocyclic building blocks for drug discovery. It prioritizes spectral differentiation and method selection.[1][2]
A Comparative Guide to Method Selection and Spectral Interpretation
Executive Summary
4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid (C₇H₇NO₅) is a critical bifunctional isoxazole intermediate. Its structure features two distinct carbonyl environments: a stable ethyl ester at position 4 and a reactive carboxylic acid at position 3.
This guide compares the two primary FTIR acquisition methods—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —and analyzes the spectral performance of the target compound against its synthetic precursor, the diethyl isoxazole-3,4-dicarboxylate .
Key Finding: While KBr remains the gold standard for resolution, Diamond ATR is the recommended "Alternative" for this specific compound to avoid moisture interference with the carboxylic acid O-H stretch, provided a refractive index correction is applied.
Comparative Methodology: ATR vs. KBr
For a molecule containing a free carboxylic acid, the choice of sampling technique fundamentally alters the spectral data.
Table 1: Performance Comparison of FTIR Sampling Techniques
| Feature | Alternative A: Transmission (KBr Pellet) | Alternative B: Diamond ATR (Single Bounce) |
| Principle | Beam passes through sample dispersed in salt matrix. | Beam reflects off sample surface (evanescent wave). |
| Carboxylic OH Detection | High Sensitivity. Captures the full "fermi resonance" and broad H-bonding network (2500–3300 cm⁻¹). | Medium Sensitivity. The effective path length decreases at higher wavenumbers, dampening the broad OH signal. |
| Moisture Interference | High Risk. KBr is hygroscopic.[2][3] Absorbed water overlaps with the acid OH band, complicating purity analysis. | Low Risk. Zero sample preparation prevents atmospheric water absorption. |
| Carbonyl Resolution | Excellent. Distinct separation of Ester (1740 cm⁻¹) and Acid (1710 cm⁻¹) peaks. | Good. Peaks may shift slightly (2–5 cm⁻¹) to lower wavenumbers due to dispersion effects. |
| Sample Recovery | Impossible. Destructive method. | Possible. Sample can be recovered pure. |
| Verdict | Best for Publication-Quality structural confirmation. | Best for Routine QC and process monitoring.[1] |
Spectral Analysis & Interpretation
The primary analytical challenge is differentiating the target Mono-acid from the Di-ester precursor.
3.1 The "Double Carbonyl" Discriminator
The most diagnostic feature of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid is the splitting of the carbonyl region. Unlike the precursor (which shows a single or overlapping ester band), the target product displays two distinct environments.
-
Band A (Ester C=O): ~1735–1745 cm⁻¹ (Sharp).
-
Band B (Acid C=O): ~1690–1720 cm⁻¹ (Broader, lower frequency due to dimerization).
3.2 The Hydroxyl Region (H-Bonding)
The presence of the carboxylic acid creates a broad envelope from 2500 to 3300 cm⁻¹ .[4]
-
Observation: In the solid state (dimer), this band often features a "sawtooth" pattern due to Fermi resonance interactions with C-H overtones.
-
Differentiation: The precursor (Di-ester) lacks this feature completely, showing only sharp C-H stretches at ~2980 cm⁻¹.
Table 2: Critical Spectral Markers (Target vs. Precursor)
| Functional Group | Target: Mono-Acid (Expected cm⁻¹) | Alternative: Di-Ethyl Ester (Expected cm⁻¹) | Mechanistic Insight |
| O-H Stretch | 2500–3300 (Broad) | Absent | Confirms hydrolysis of the C3-ester. |
| C=O (Ester) | 1740 (Sharp) | 1735–1745 (Strong) | The C4-ester remains intact. |
| C=O (Acid) | 1710 (Shoulder/Split) | Absent | Diagnostic for the C3-carboxylic acid. |
| Isoxazole Ring | 1580, 1480 | 1580, 1480 | Ring breathing modes (C=N, C=C). |
| C-O (Acid) | 1210–1320 | Absent | C-O stretch coupled with O-H in-plane bending. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures data integrity by cross-referencing the "Acid" and "Ester" signals.
Step 1: Instrument Setup & Background
-
Purge: Purge the spectrometer optics with dry nitrogen for 15 minutes to remove atmospheric H₂O/CO₂.
-
Background: Collect a background spectrum (Air for Transmission; Clean Crystal for ATR). Note: Ensure the ATR crystal (Diamond/ZnSe) is chemically neutral.
Step 2: Sample Preparation (ATR Method)
-
Place ~2 mg of the solid 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid onto the crystal center.
-
Compression: Apply high pressure using the anvil.
-
Validation Check: Watch the live preview. The peak at ~1700 cm⁻¹ should not saturate (keep Absorbance < 1.0).
-
-
Scan: Accumulate 32 scans at 4 cm⁻¹ resolution.
Step 3: Data Validation (The "Acid Test")
-
Pass Criteria: Spectrum must show distinct C=O splitting (Ester + Acid) AND a broad OH region.
-
Fail Criteria (Wet Sample): If the OH band is smooth and centered at 3400 cm⁻¹ (water) rather than broad/structured (acid dimer), dry the sample and re-run.
-
Fail Criteria (Salt Formation): If the Acid C=O (1710 cm⁻¹) disappears and two new bands appear at ~1600 cm⁻¹ and ~1400 cm⁻¹, the sample has formed a carboxylate salt (deprotonated).
Visualization: Analysis Decision Tree
The following diagram illustrates the logical flow for characterizing this compound, ensuring differentiation from precursors and salts.
Caption: Logical workflow for distinguishing the target isoxazole acid from its ester precursor and salt forms using FTIR spectral markers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23369274, 4-Ethoxycarbonyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Kintek Solution (2024). What Is The Difference Between KBr And ATR In FTIR? Choosing The Right Technique. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge of laboratory safety and compliance. The proper management of chemical waste is a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid, a specialized reagent in drug development and chemical synthesis. Our approach moves beyond a simple checklist, delving into the causal reasoning behind each procedural step to ensure a culture of deep, validated safety.
Hazard Identification and Waste Characterization
-
Physical State: This compound is typically a solid, crystalline powder[1].
-
Chemical Hazards: Based on analogous compounds like 4-Oxazolecarboxylic Acid and Isoxazole-3-carboxylic acid, it is classified as a skin and eye irritant[1][2][3]. Carboxylic acids, as a class, can be corrosive[4][5]. Therefore, it is prudent to handle this compound as, at minimum, an irritant and a potential corrosive.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6][7].
-
Corrosivity: As a carboxylic acid, this compound is acidic. If a solution of this waste has a pH of 2 or less, it is officially a corrosive hazardous waste[5].
-
Toxicity: While specific toxicity data is limited, many specialized organic reagents may pose environmental or health risks. It is best practice to manage this waste as toxic to prevent environmental contamination[6].
-
Given these characteristics, 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid must be treated as a hazardous chemical waste . It is unsuitable for drain or regular trash disposal under any circumstances[6][8].
Personal Protective Equipment (PPE) and Spill Management
Proper personal protection is non-negotiable when handling this chemical in its pure form or as a waste product.
Required PPE:
-
Eye Protection: Wear chemical safety goggles as described by OSHA regulations 29 CFR 1910.133[9].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact[3].
-
Body Protection: A standard laboratory coat should be worn. For handling larger quantities, a chemically resistant apron is recommended.
Spill Protocol:
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). Sweep the material into a suitable, sealable container for disposal. Do not use combustible materials like paper towels to absorb the initial spill. The collected spill debris must be disposed of as hazardous waste[1][10].
Core Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, ensuring compliance with EPA and OSHA standards.
Step 1: Waste Determination and Segregation Immediately upon generation, the waste must be identified as hazardous. The most critical aspect of this step is proper segregation to prevent dangerous chemical reactions[11].
-
Action: Collect waste 4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid in a dedicated hazardous waste container.
-
Causality: This compound is an organic acid. It must be segregated from:
-
Bases: To prevent a potentially vigorous acid-base neutralization reaction.
-
Oxidizing Acids (e.g., Nitric Acid, Perchloric Acid): To prevent a dangerous exothermic or explosive reaction[12].
-
Reactive Metals (e.g., Sodium, Potassium): To avoid the generation of flammable hydrogen gas.
-
Step 2: Container Selection The integrity of the waste container is essential for safe storage and transport[6].
-
Action: Use a container made of chemically compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container has a secure, leak-proof screw cap[7][13].
-
Causality: The container must not react with or be degraded by the acidic waste. Using incompatible containers, such as metal for corrosive waste, can lead to container failure and spills[13][14]. The original product container is often a suitable choice for waste accumulation[13].
Step 3: Labeling Proper labeling is a strict regulatory requirement and a critical communication tool for safety.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include:
-
Causality: Federal and local regulations mandate clear labeling for tracking, safe handling, and proper final disposal. In academic labs, this is governed by EPA's Subpart K rules, which require meticulous documentation[6][11].
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.
-
Action: Store the labeled, sealed waste container in a designated SAA, such as a laboratory fume hood or a designated cabinet. The SAA must be under the control of laboratory personnel and equipped with secondary containment (e.g., a spill tray)[13][15].
-
Causality: SAAs are designed to minimize the travel distance of hazardous materials and prevent spills from reaching drains[15]. Keeping containers closed except when adding waste prevents the release of vapors and ensures safety[5][13].
Step 5: Arranging for Final Disposal The final step is to transfer the waste to trained professionals for disposal.
-
Action: Once the container is full or has been accumulating for the maximum allowed time (typically six months in academic labs), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[6][15][16].
-
Causality: This compound requires specialized disposal, most likely through high-temperature chemical incineration equipped with afterburners and scrubbers to destroy the organic molecule and neutralize harmful combustion byproducts[1][17]. This process can only be performed by certified facilities that comply with strict EPA regulations[11].
Summary and Process Visualization
To simplify these procedures, the key parameters are summarized below, followed by a workflow diagram.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Corrosive, Irritant) | Based on its carboxylic acid functionality and data from similar compounds. |
| Container Type | High-Density Polyethylene (HDPE) or Glass with a sealed cap. | Chemical compatibility prevents container degradation and leaks[7][14]. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. | Protects against skin and eye irritation[1][3]. |
| Incompatible Wastes | Bases, Oxidizing Acids, Reactive Metals. | Segregation prevents dangerous chemical reactions[12][13]. |
| Disposal Method | Collection by a licensed professional waste disposal service. | Ensures regulatory compliance and environmental protection[16][17]. |
| Forbidden Methods | Drain Disposal, Regular Trash Disposal. | Prevents environmental contamination and violation of federal law[6][8]. |
Disposal Workflow Diagram
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. osha.gov [osha.gov]
- 5. wku.edu [wku.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. justrite.com [justrite.com]
- 12. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 13. purdue.edu [purdue.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. afgsci.com [afgsci.com]
- 17. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
